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Compound of Interest

Compound Name: 1-Aminopiperidine

Cat. No.: B145804

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
aminopiperidine (CAS No: 2213-43-6), a versatile building block in organic synthesis. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in research and development.

Spectroscopic Data

The following sections present the nuclear magnetic resonance, infrared, and mass
spectrometry data for 1-aminopiperidine. The data is organized into tables for clarity and ease
of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the predicted *H and 3C NMR chemical shifts for 1-aminopiperidine in chloroform-d
(CDCl3).

Note: The following NMR data are predicted values generated from computational models and
should be used as a reference. Experimental verification is recommended.

Table 1: Predicted *H NMR Spectroscopic Data for 1-Aminopiperidine
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Chemical Shift (8) ppm Multiplicity Assighment

~2.75 Multiplet 4H, -CH2-N-CHa- (C2, C6)
~1.65 Multiplet 4H, -CH2-CH2-CHz2- (C3, Cb5)
~1.45 Multiplet 2H, -CH2-CH2-CHa- (C4)
~2.50 Broad Singlet 2H, -NH2

Table 2: Predicted 13C NMR Spectroscopic Data for 1-Aminopiperidine

Chemical Shift (8) ppm Assighment
~57.0 C2,C6

~26.0 C3,C5

~24.0 C4

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. The IR spectrum of 1-aminopiperidine exhibits

characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for 1-Aminopiperidine

Wavenumber . . . .

(cm—9) Intensity Vibration Functional Group
3350 - 3250 Medium, Broad N-H Stretch Primary Amine (-NHz)
2930 - 2850 Strong C-H Stretch Alkane (-CH2)

1650 - 1580 Medium N-H Bend Primary Amine (-NHz)
1470 - 1430 Medium C-H Bend Alkane (-CHz)

1100 - 1000 Medium C-N Stretch Aliphatic Amine
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 1-aminopiperidine provides
information about its molecular weight and fragmentation pattern.[1]

Table 4: Mass Spectrometry Data for 1-Aminopiperidine

Mass-to-Charge Ratio (m/z) Relative Abundance (%)
100 72.0

99 99.9

70 Not specified

56 Not specified

43 15.9

42 19.2

41 15.9

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra of 1-aminopiperidine.
Materials:

e 1-Aminopiperidine sample

o Deuterated chloroform (CDCIs)

e NMR tubes (5 mm diameter)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b145804?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Aminopiperidine
https://www.benchchem.com/product/b145804?utm_src=pdf-body
https://www.benchchem.com/product/b145804?utm_src=pdf-body
https://www.benchchem.com/product/b145804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Pipettes

e \ortex mixer

* NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of the 1-aminopiperidine sample into a clean,
dry vial.

o

Add approximately 0.6-0.7 mL of CDCIs to the vial.

[¢]

Gently vortex the vial until the sample is completely dissolved.

[¢]

Using a pipette, transfer the solution into a clean NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.

[e]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[e]

Tune and match the probe for the desired nucleus (*H or 3C).

» Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse program. Typically, a small
number of scans (e.g., 8-16) is sufficient.

o For 3C NMR, a larger number of scans will be required due to the lower natural
abundance of the 3C isotope.

o Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.
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o Reference the spectrum using the residual solvent peak (CHCIsz at 7.26 ppm for *H NMR
and CDCIs at 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of 1-aminopiperidine.

Materials:

1-Aminopiperidine sample (neat liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or ethanol

Lint-free wipes
Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe
soaked in isopropanol and allow it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Analysis:
o Place a small drop of the neat 1-aminopiperidine liquid onto the center of the ATR crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum
with a good signal-to-noise ratio.

o Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum to produce the final IR spectrum.
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o Identify and label the characteristic absorption peaks.
e Cleaning:

o After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in
isopropanol to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1-aminopiperidine.
Materials:
e l-aminopiperidine sample
o A suitable volatile solvent (e.g., methanol or dichloromethane)
e Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
e Sample Preparation:
o Prepare a dilute solution of 1-aminopiperidine in a volatile solvent.
e Instrument Setup:

o Set the GC parameters (e.g., injector temperature, column type, oven temperature
program) to ensure good separation and elution of the analyte.

o Set the MS parameters, including the ionization energy (typically 70 eV for El) and the
mass range to be scanned.

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o The sample will be vaporized, separated by the GC column, and then introduced into the
MS ion source.
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o The molecules are ionized and fragmented. The mass analyzer separates the resulting
ions based on their m/z ratio, and the detector records their abundance.

o Data Analysis:

o Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the
major fragment ions.

o Correlate the fragmentation pattern with the structure of 1-aminopiperidine.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-aminopiperidine.
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Caption: Workflow for Spectroscopic Analysis of 1-Aminopiperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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